

A Comparative Guide to the X-ray Crystallography of Phenylboronic Acid Derivatives

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Compound of Interest

Compound Name: *4-(Methylthio)phenylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of phenylboronic acid and several of its derivatives. Phenylboronic acids are a crucial class of compounds in organic synthesis, medicinal chemistry, and materials science. Understanding their three-dimensional structure is paramount for rational drug design, catalyst development, and the engineering of novel materials. This document summarizes key crystallographic data, details experimental protocols, and visualizes structural relationships to aid researchers in this field.

Data Presentation: Crystallographic Parameters of Phenylboronic Acid Derivatives

The following table summarizes the key crystallographic data for phenylboronic acid and a selection of its para-, meta-, and fluoro-substituted derivatives. This data allows for a direct comparison of the effects of different functional groups on the crystal lattice.

Compound	Formula	a (Å)	b (Å)	c (Å)	β (°)	Space Group	Z
Phenylboronic Acid	C ₆ H ₇ BO ₂	17.9049(7)	15.3264(5)	9.8113(2)	90	Iba2	16
4-Carboxyphenylboronic Acid	C ₇ H ₇ BO ₄	11.2449(6)	12.0672(6)	6.8598(3)	105.121(1)	P2 ₁ /c	4
3-Aminophenylboronic Acid Monohydrate	C ₆ H ₈ BN ₂ ·H ₂ O	7.1211(8)	13.8548(15)	7.8475(8)	100.663(2)	P2 ₁ /c	4
4-Methylphenylboronic Acid	C ₇ H ₉ BO ₂	-	-	-	-	-	-
4-Methoxyphenylboronic Acid	C ₇ H ₉ BO ₃	-	-	-	-	-	-
4-Nitrophenylboronic Acid	C ₆ H ₆ BN ₂ O ₄	-	-	-	-	-	-
4-Fluorophenylboronic Acid	C ₆ H ₆ BF ₂ O ₂	-	-	-	-	-	-

Data for 4-Methyl-, 4-Methoxy-, 4-Nitro-, and 4-Fluorophenylboronic acid were not fully available in the searched literature for all parameters.

Key Structural Insights: A Comparative Look at Bond Lengths and Angles

The substitution on the phenyl ring influences the electronic properties and, consequently, the molecular geometry of the boronic acid moiety. The table below presents a comparison of crucial bond lengths and angles.

Compound	B-C (Å)	B-O1 (Å)	B-O2 (Å)	O1-B-O2 (°)	C-B-O1 (°)	C-B-O2 (°)
Phenylboronic Acid	1.565(3)	1.371(7)	1.371(7)	116.3(2)	118.7(2)	125.0(2)
4-Carboxyphenylboronic Acid	-	-	-	118.16(9)	-	-
3-Aminophenylboronic Acid	-	-	-	-	-	-
Monohydrate	-	-	-	-	-	-

Detailed bond lengths and angles for all derivatives were not consistently available in the initial search results. This data is typically found within the full crystallographic information files (CIFs).

Experimental Protocols: A Guide to Crystal Structure Determination

The determination of the crystal structure of phenylboronic acid derivatives through single-crystal X-ray diffraction follows a standardized workflow. The specific conditions, such as the

choice of solvent for crystallization and the temperature for data collection, can significantly impact the quality of the resulting crystals and diffraction data.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acid and its derivatives, suitable crystals are often obtained through slow evaporation of a saturated solution.

- General Procedure:
 - Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., water, methanol, ethanol, or a mixture like benzene/methanol/water) to form a saturated or near-saturated solution.
 - Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
 - Once crystals have formed, they are carefully examined under a microscope. A well-formed crystal with sharp edges and no visible defects is selected for mounting.
- Specific Examples:
 - 3-Aminophenylboronic Acid Monohydrate: Crystallized from a solvent mixture of benzene, methanol, and water.[\[1\]](#)
 - 4-Carboxyphenylboronic Acid: Single crystals were obtained by dissolving the compound in acetone and allowing the solution to evaporate at ambient conditions.[\[2\]](#)

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

- Instrumentation: A CCD or CMOS area detector-equipped diffractometer is commonly used.
- X-ray Source: A monochromatic X-ray source, typically Molybdenum ($\text{Mo K}\alpha, \lambda = 0.71073 \text{ \AA}$) or Copper ($\text{Cu K}\alpha, \lambda = 1.5418 \text{ \AA}$), is employed.

- Procedure:
 - The selected crystal is mounted on a goniometer head.
 - The mounted crystal is placed on the diffractometer and often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
 - A series of diffraction images are collected as the crystal is rotated through a range of angles.

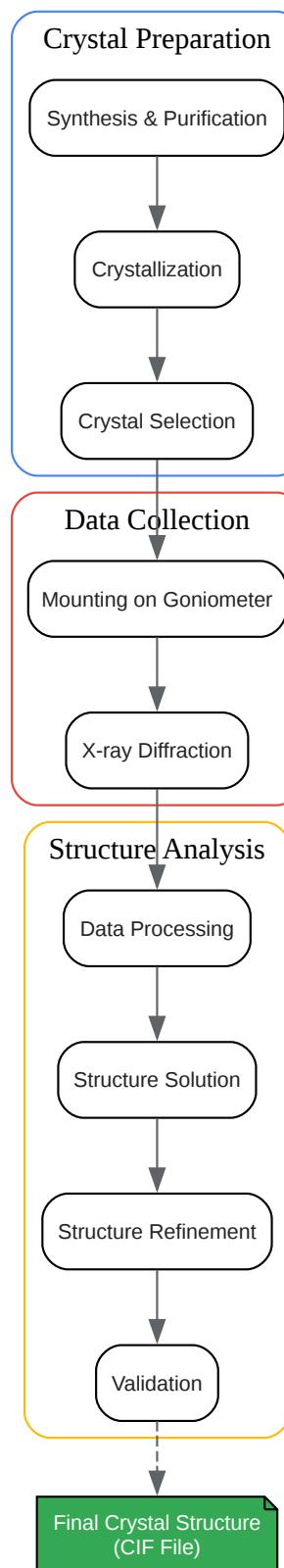
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.

Visualizing Crystallographic Workflows and Relationships

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for a single-crystal X-ray diffraction study, from sample preparation to final structure analysis.

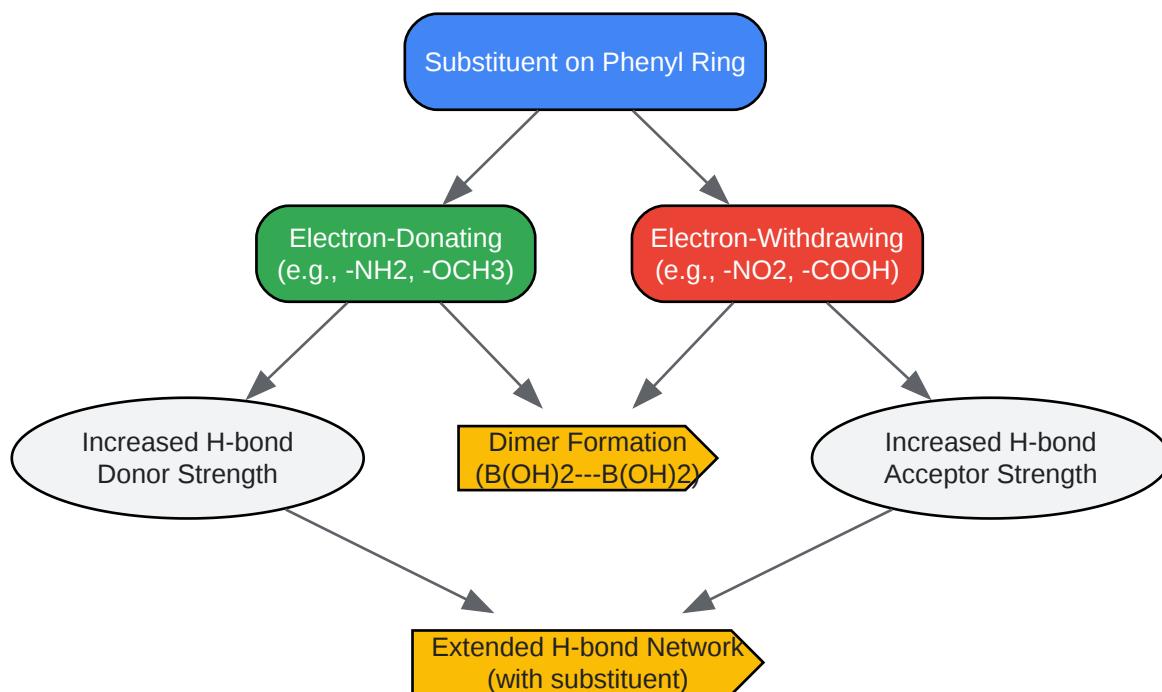


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A generalized workflow for single-crystal X-ray crystallography.

Influence of Substituents on Crystal Packing

The nature of the substituent on the phenyl ring plays a critical role in dictating the supramolecular assembly in the solid state. This is primarily due to the formation of different hydrogen bonding networks. The following diagram illustrates this relationship.



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Influence of substituent type on hydrogen bonding and crystal packing.

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